Insulin

Beschreibung

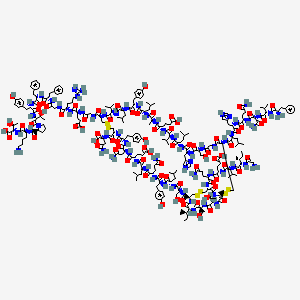

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74S,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-oxopropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2R)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1S)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C256H381N65O77S6/c1-29-130(23)202(311-190(337)103-258)250(391)315-200(128(19)20)246(387)286-158(75-82-197(347)348)216(357)281-154(70-77-186(261)333)220(361)306-181-115-402-403-116-182-241(382)303-176(110-323)238(379)293-161(88-122(7)8)224(365)294-167(95-139-53-61-145(328)62-54-139)227(368)282-153(69-76-185(260)332)217(358)289-160(87-121(5)6)222(363)283-157(74-81-196(345)346)219(360)301-173(101-188(263)335)233(374)297-169(97-141-57-65-147(330)66-58-141)230(371)307-180(240(381)302-174(254(395)396)102-189(264)336)114-401-400-113-179(213(354)272-106-191(338)277-152(72-79-194(341)342)215(356)280-150(51-42-84-270-256(266)267)211(352)271-107-192(339)278-165(93-137-46-36-32-37-47-137)226(367)296-166(94-138-48-38-33-39-49-138)229(370)298-170(98-142-59-67-148(331)68-60-142)236(377)318-205(134(27)326)253(394)321-85-43-52-184(321)244(385)284-151(50-40-41-83-257)221(362)319-206(135(28)327)255(397)398)309-247(388)199(127(17)18)314-234(375)163(90-124(11)12)291-228(369)168(96-140-55-63-146(329)64-56-140)295-223(364)159(86-120(3)4)288-209(350)132(25)276-214(355)156(73-80-195(343)344)285-245(386)198(126(15)16)313-235(376)164(91-125(13)14)292-232(373)172(100-144-105-269-119-275-144)300-237(378)175(109-322)279-193(340)108-273-212(353)178(112-399-404-117-183(308-242(181)383)243(384)317-204(133(26)325)251(392)304-177(111-324)239(380)316-203(131(24)30-2)249(390)310-182)305-225(366)162(89-123(9)10)290-231(372)171(99-143-104-268-118-274-143)299-218(359)155(71-78-187(262)334)287-252(393)207(208(265)349)320-248(389)201(129(21)22)312-210(351)149(259)92-136-44-34-31-35-45-136/h31-39,44-49,53-68,104-105,118-135,149-184,198-207,322-331H,29-30,40-43,50-52,69-103,106-117,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,349)(H,268,274)(H,269,275)(H,271,352)(H,272,354)(H,273,353)(H,276,355)(H,277,338)(H,278,339)(H,279,340)(H,280,356)(H,281,357)(H,282,368)(H,283,363)(H,284,385)(H,285,386)(H,286,387)(H,287,393)(H,288,350)(H,289,358)(H,290,372)(H,291,369)(H,292,373)(H,293,379)(H,294,365)(H,295,364)(H,296,367)(H,297,374)(H,298,370)(H,299,359)(H,300,378)(H,301,360)(H,302,381)(H,303,382)(H,304,392)(H,305,366)(H,306,361)(H,307,371)(H,308,383)(H,309,388)(H,310,390)(H,311,337)(H,312,351)(H,313,376)(H,314,375)(H,315,391)(H,316,380)(H,317,384)(H,318,377)(H,319,362)(H,320,389)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,395,396)(H,397,398)(H4,266,267,270)/t130-,131-,132+,133+,134+,135+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182-,183+,184+,198+,199+,200+,201+,202+,203+,204+,205+,206+,207+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJCHEVQCOHZDC-QMMNLEPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C256H381N65O77S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5794 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Insulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN DILUTE ACIDS; SOL IN WATER, READILY SOL IN ALKALIES; PRACTICALLY INSOL FROM PH 4.5-7.0; CRYSTALS CONTAINING 2% ZN @ PH 7 ARE MUCH LESS SOL | |

| Record name | INSULIN INJECTION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR ALMOST COLORLESS IF CONTAINING NOT MORE THAN 100 USP UNITS/ML; STRAW-COLORED IF CONTAINING 500 UNITS, CRYSTALS HEXAGONAL SYSTEM, USUALLY OBTAINED AS FLAT RHOMBOHEDRA & CONTAINING 0.4% ZINC | |

CAS No. |

9004-10-8 | |

| Record name | Insulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INSULIN INJECTION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical and Foundational Scientific Discoveries of Insulin

Early Scientific Inquiries into Pancreatic Endocrine Function

The initial link between the pancreas and diabetes mellitus was established through a series of pivotal 19th-century experiments. In 1889, at the University of Strasbourg, Joseph von Mering and Oskar Minkowski performed a landmark experiment by removing the pancreas from a dog. elsevier.eswikipedia.org They observed that the dog subsequently developed severe diabetes, exhibiting symptoms like polyuria (excessive urination) and glycosuria (sugar in the urine), and attracting flies due to the urine's sweetness. wikipedia.orgnih.gov This conclusively demonstrated that the pancreas was essential for regulating blood glucose. elsevier.eswikipedia.org

However, this groundbreaking work was built upon earlier observations. As far back as the 17th century, Johann Conrad Brunner had noted symptoms like extreme thirst and polyuria in dogs after pancreatectomy, though he did not connect these to diabetes. diabetes.org.uk In 1877, French physician Etiénne Lancereaux introduced the concept of "pancreatic diabetes" after observing pancreatic atrophy in young patients who had died from severe diabetes. diabetes.org.uk

A crucial piece of the puzzle was added in 1869 by Paul Langerhans, a German medical student. In his doctoral thesis, he described distinct clusters of cells scattered throughout the pancreas, which were later named the "islets of Langerhans" in 1893 by Gustave-Édouard Laguesse, who also suggested their endocrine function. nih.govsciencehistory.org Later, Eugene Opie at Johns Hopkins University solidified this connection by linking the degeneration of these specific islets to the onset of diabetes. sciencehistory.org These early inquiries laid the essential groundwork, identifying the pancreas, and specifically the islets of Langerhans, as the source of a substance that controlled glucose metabolism. In 1910, British physiologist Sir Edward Albert Sharpey-Shafer proposed that a single chemical was missing from the pancreas of people with diabetes, naming this hypothetical substance "insulin," derived from the Latin word insula, meaning "island." diabetes.orgoup.com

Methodological Advancements Leading to this compound Isolation

The primary challenge in isolating this compound was the pancreas's dual function. Its exocrine cells produce potent digestive enzymes (like trypsin) that would destroy the very hormone researchers were trying to extract. sciencehistory.orgnih.gov Early attempts to use ground-up pancreas extracts were unsuccessful for this reason. sciencehistory.org

A breakthrough came from the hypothesis of a young Canadian surgeon, Frederick Banting. canada.ca In 1920, he theorized that by ligating (tying off) the pancreatic ducts, the enzyme-producing acinar cells would degenerate, leaving the this compound-producing islets of Langerhans intact. diabetes.org.uknih.govebsco.com He presented his idea to John J.R. Macleod, a respected physiologist and head of the physiology department at the University of Toronto. canada.cawikipedia.orgthecanadianencyclopedia.ca Though initially skeptical, Macleod provided Banting with laboratory space, experimental dogs, and the assistance of a research student, Charles Best, for the summer of 1921. diabetes.org.ukcanada.cathecanadianencyclopedia.ca

Banting and Best's method involved duct-ligation in dogs, followed by the removal of the atrophied pancreas and extraction of the islet material. diabetes.org.ukebsco.com By November 1921, they had successfully used their extract to treat a dog that had been made diabetic by pancreatectomy. diabetes.org.uk They later found that using fetal calf pancreas, which had not yet developed a full complement of digestive enzymes, was also an effective source. wikipedia.org

Despite these successes, their extract was crude and caused sterile abscesses in human subjects. rciscience.ca Macleod then assigned James Collip, a skilled biochemist, to the team to purify the extract. diabetes.org.uksciencehistory.orgcanada.ca Collip made a critical breakthrough using fractional precipitation with increasing concentrations of alcohol. sciencehistory.orgrciscience.caabdn.ac.uk This method effectively removed the impurities, resulting in a purer, more potent, and safer form of this compound suitable for clinical use. sciencehistory.orgdefiningmomentscanada.cathecanadianencyclopedia.cainvent.org

Seminal Contributions to Understanding this compound's Biological Role

The definitive proof of this compound's biological role came in January 1922. A 14-year-old boy named Leonard Thompson, who was dying from type 1 diabetes at Toronto General Hospital, became the first person to be treated. nih.govnobelprize.orgumassmed.edu The initial injection of Banting and Best's less-purified extract on January 11th had limited success and caused an allergic reaction. diabetes.org.ukumassmed.edunih.gov

The news of this "miracle" treatment spread rapidly, and the Toronto team worked to scale up production. diabetes.orgnobelprize.org In recognition of the monumental importance of their work, the 1923 Nobel Prize in Physiology or Medicine was awarded to Frederick Banting and John J.R. Macleod. elsevier.esdiabetes.org.ukcanada.ca Banting felt strongly that Best's contribution had been overlooked and chose to share his prize money with him. elsevier.essciencehistory.org Macleod, in turn, shared his portion with James Collip, acknowledging his indispensable role in purifying this compound. elsevier.essciencehistory.orgcanadaswalkoffame.com

Evolution of Scientific Understanding of this compound Structure and Function

Following its discovery and isolation, the next frontier was to understand this compound's fundamental chemical and physical nature. The first major step was determining its primary structure—the specific sequence of its amino acids. This was accomplished by British biochemist Frederick Sanger over a decade of meticulous work. ebsco.come-dmj.org By 1955, he had fully sequenced the two polypeptide chains of bovine this compound (the A-chain with 21 amino acids and the B-chain with 30) and determined the precise arrangement of the three disulfide bonds that link them. wikipedia.orgwikipedia.org This was the first time the complete amino acid sequence of any protein had been determined, a landmark achievement that earned Sanger the Nobel Prize in Chemistry in 1958 and proved that proteins have specific, defined structures. wikipedia.orgresearchgate.netconnectedinmotion.ca

The next challenge was to determine this compound's three-dimensional structure. Dorothy Hodgkin, a pioneer in X-ray crystallography, began this work in 1935. nih.govsciencemuseumgroup.org.uk After decades of painstaking effort, her team finally solved the crystal structure of porcine this compound in 1969. nih.govcsiropedia.csiro.aunobelprize.org This revealed the complex folding of the A and B chains, providing critical insights into how the molecule is shaped and how it might interact with its target cells. nih.govalpco.com

The final piece of the foundational puzzle was identifying how this compound exerts its effects on cells. The existence of a specific this compound receptor on cell surfaces was first demonstrated in the early 1970s. scirp.orgnih.gov Researchers found that this compound binds to these receptors, initiating a cascade of signals inside the cell. endocrine.org It was later discovered, in the early 1980s, that the this compound receptor is a tyrosine kinase, an enzyme that triggers intracellular signaling pathways upon this compound binding. nih.govcell.com The cloning of the this compound receptor gene in 1985 further elucidated its structure and function. nih.govscirp.org This understanding of the this compound-receptor interaction explained the mechanism of this compound's action at a molecular level, completing the foundational knowledge of this vital hormone. e-dmj.orgendocrine.org

Molecular Architecture and Conformational Dynamics of Insulin

Primary Structure and Amino Acid Composition Analysis

The primary structure of insulin is defined by its specific sequence of amino acids. Human this compound is composed of 51 amino acids distributed between two polypeptide chains: the A-chain, consisting of 21 amino acids, and the B-chain, consisting of 30 amino acids. wikipedia.org These two chains are linked by disulfide bonds. wikipedia.org The elucidation of this compound's amino acid sequence by Frederick Sanger in the mid-1950s was a landmark achievement in protein chemistry. nih.govquora.com

The amino acid composition of this compound is highly conserved across many species, particularly mammals. wikipedia.org For instance, bovine this compound differs from human this compound by only three amino acid residues, and porcine this compound by just one. wikipedia.org Even this compound from some fish species is sufficiently similar to human this compound to be clinically effective. wikipedia.org This strong evolutionary conservation underscores the importance of the specific amino acid sequence for this compound's structure and function. wikipedia.org

The primary structure is synthesized as a single polypeptide chain precursor called preprothis compound, which is then processed into prothis compound and finally mature this compound. wikipedia.orgnih.govbiotopics.co.uk This processing involves the removal of a signal peptide and the connecting C-peptide. wikipedia.orgbiotopics.co.uk

Here is a representation of the amino acid composition of human this compound:

| Chain | Number of Amino Acids |

| A | 21 |

| B | 30 |

| Total | 51 |

Disulfide Bond Configuration and Stability

Disulfide bonds play a critical role in the structural stability of this compound. biotopics.co.uknews-medical.netqeios.com These covalent linkages form between the thiol (-SH) groups of cysteine residues. biotopics.co.ukqeios.com Human this compound contains three disulfide bonds. qeios.comnih.gov Two of these are inter-chain disulfide bonds, connecting the A-chain to the B-chain: one between cysteine at position 7 in the A-chain (A7) and cysteine at position 7 in the B-chain (B7), and another between cysteine at position 20 in the A-chain (A20) and cysteine at position 19 in the B-chain (B19). wikipedia.orgnih.govquora.com The third disulfide bond is an intra-chain linkage located within the A-chain, connecting cysteine at position 6 (A6) and cysteine at position 11 (A11). wikipedia.orgnih.govquora.com

Secondary and Tertiary Structure Elucidation

Beyond the primary sequence and disulfide bonds, this compound possesses defined secondary and tertiary structures. The secondary structure refers to the local folding of the polypeptide chains into recurring structures like alpha helices and beta sheets, stabilized by hydrogen bonds. khanacademy.org

In the T-state conformation of this compound, the A-chain contains two alpha-helical segments (A1-A8 and A12-A19) that are nearly antiparallel. nih.govacs.org These helices are connected by a turn. nih.gov The B-chain contains a central alpha-helix (residues B9-B19) flanked by beta turns (B7-B10 and B20-B23). nih.gov Residues B1-B5 are extended in the T state, and residues B24-B28 form a beta-strand structure. nih.gov

The elucidation of this compound's three-dimensional structure was significantly advanced by X-ray diffraction studies, particularly the work on hexameric this compound by Dorothy Hodgkin and colleagues. nih.gov These studies provided atomic-resolution details of how the A and B chains fold and interact. nih.gov Solution studies using techniques like NMR spectroscopy have also provided valuable information about this compound's structure and dynamics. nih.gov

Quaternary Structure: Monomer, Dimer, and Hexameric States

This compound exhibits quaternary structure, meaning it can exist as an assembly of multiple polypeptide chains (monomers). biotopics.co.ukquora.com this compound molecules can reversibly self-associate to form dimers and hexamers. biotopics.co.uknews-medical.net The active form of this compound that binds to the this compound receptor is generally considered to be the monomer. biotopics.co.ukck12.org

Dimerization involves the interaction of two this compound monomers. This process does not require zinc ions and occurs with a dissociation constant (Kd) of approximately 10-5 M. nih.gov The interface between the two monomers in a dimer involves the C-terminal segments of the B-chains (residues B24-B28), which form an antiparallel beta-sheet stabilized by intermolecular hydrogen bonds and hydrophobic interactions. nih.gov

Hexamer formation involves the association of three this compound dimers. nih.govbiotopics.co.uk This process is facilitated by the presence of zinc ions. nih.govbiotopics.co.uk Two zinc ions are typically coordinated within the central axis of the hexamer, interacting with the imidazole (B134444) groups of histidine residues, primarily HisB10. nih.gov Several hexameric forms have been crystallized, with the T6 structure (2-Zn this compound) being a well-studied prototype. nih.gov Other hexameric forms include T3Rf3 (4-Zn this compound) and R6. nih.gov The T6 hexamer consists of six this compound molecules arranged as three dimeric units related by a threefold symmetry axis. nih.gov The formation of hexamers is the form in which this compound is stored in the beta cells of the pancreas. biotopics.co.ukck12.org

Here is a table summarizing the quaternary states of this compound:

| Quaternary State | Number of this compound Monomers | Presence of Zinc Ions | Location/Function |

| Monomer | 1 | Not required | Biologically active form for receptor binding biotopics.co.ukck12.org |

| Dimer | 2 | Not required | Intermediate state in hexamer formation nih.gov |

| Hexamer | 6 | Required (typically 2 or 4 Zn2+) | Storage form in beta cells biotopics.co.ukck12.org |

Conformational Transitions and Ligand Binding Influences

This compound's biological activity is dependent on its ability to undergo conformational changes, particularly upon binding to the this compound receptor. The free this compound monomer exists in a relatively closed conformation. pnas.org For this compound to bind productively to its receptor, it undergoes a conformational transition involving the "opening" of certain regions. pnas.org

Recent research, including studies utilizing molecular dynamics simulations, has provided insights into these conformational changes. The C-terminal segment of the B-chain (BC-CT) is identified as a key region for these changes. plos.org The opening of the BC-CT is described as a stochastic process that can progress through "open" and "wide-open" conformations. plos.org The "wide-open" conformation is considered essential for effective receptor binding, although simulations suggest it occurs relatively rarely in isolation. plos.org This opening can involve a zipper-like mechanism with a hinge point, and the closed state is maintained by hydrophobic interactions. plos.org

Ligand binding, specifically the interaction with the this compound receptor, induces structural reorganization in both this compound and the receptor. pnas.orgnih.gov The binding process is complex and involves sequential engagement of distinct surfaces of the this compound monomer with binding sites on the receptor. nih.gov This interaction leads to conformational changes that are crucial for activating the receptor's tyrosine kinase activity and initiating downstream signaling. nih.govresearchgate.net Research using techniques like cryo-electron microscopy has helped to visualize the conformational changes in the this compound receptor ectodomain upon this compound binding, showing a transition to a T-shaped conformation. biorxiv.org

Studies involving engineered this compound analogs have also provided insights into the relationship between structure, conformation, and receptor binding. For instance, an this compound analog with an additional disulfide bond showed increased structural stability and prevented the adoption of the R-state conformation, while still retaining function and increased receptor affinity, suggesting the R-state is not strictly required for receptor binding. rcsb.orgcapes.gov.br

Protein Folding and Misfolding Mechanisms of this compound

The proper folding of this compound is a critical process that occurs during its biosynthesis. This compound is synthesized as preprothis compound, which is translocated into the endoplasmic reticulum (ER). wikipedia.orgnih.govhelsinki.fi Within the ER, the signal peptide is cleaved, yielding prothis compound. wikipedia.orgbiotopics.co.uk Prothis compound then undergoes rapid folding and disulfide bond formation to achieve its native tertiary structure. nih.govbiotopics.co.uk The ER provides an environment optimized for protein folding and disulfide bond formation, aided by chaperones and other folding machinery. nih.govhelsinki.fi

Misfolding of prothis compound can have significant consequences for this compound production and cellular health. nih.govfrontiersin.org Misfolded prothis compound can be retained in the ER and targeted for degradation through pathways like ER-associated protein degradation (ERAD). nih.govfrontiersin.orgresearchgate.net However, if misfolding is extensive or degradation pathways are overwhelmed, misfolded prothis compound can accumulate and aggregate. nih.govresearchgate.net

Research has highlighted that prothis compound is inherently prone to misfolding, and this susceptibility can be exacerbated by various factors. frontiersin.org Mutations in the this compound gene (INS) are a known cause of prothis compound misfolding, leading to conditions like Mutant INS-gene-induced Diabetes of Youth (MIDY). nih.govfrontiersin.orgfrontiersin.org These mutations can disrupt native disulfide pairing or introduce unpaired cysteine residues, promoting the formation of aberrant disulfide-linked oligomers and aggregates. frontiersin.orgfrontiersin.org

Even wild-type prothis compound can misfold under unfavorable ER conditions, such as during ER stress, which is associated with conditions like type 2 diabetes. frontiersin.orgresearchgate.net The accumulation of misfolded prothis compound can trigger ER stress responses and contribute to beta-cell dysfunction and apoptosis. nih.govfrontiersin.orgresearchgate.net Studies investigating the mechanisms of prothis compound misfolding are crucial for understanding the pathogenesis of certain forms of diabetes and identifying potential therapeutic targets aimed at improving protein folding and reducing misfolding-associated cellular stress. nih.govfrontiersin.org

Biosynthesis and Intracellular Trafficking of Insulin

Gene Regulation and Transcriptional Control of Proinsulin

The synthesis of this compound is meticulously controlled at the genetic level to ensure that its production matches the body's metabolic needs. uky.edu This regulation occurs primarily at the level of transcription, the process of creating a messenger RNA (mRNA) copy of the this compound gene.

Regulatory Sequence Motifs in the this compound Promoter

The promoter region of the this compound gene, a segment of DNA located upstream of the gene itself, contains specific short DNA sequences known as regulatory sequence motifs. scispace.com These motifs serve as binding sites for transcription factors. Key motifs in the human this compound gene promoter include:

A3 element: This is a binding site for PDX-1 and is essential for the glucose-regulated expression of the this compound gene. oup.com

C1 element (also known as RIPE3b or this compound MARE): This element is a binding site for MafA. portlandpress.compnas.org

E1 element: This is another important regulatory sequence involved in the glucose-mediated control of this compound gene expression. pnas.org

The interaction of transcription factors with these motifs is a fundamental mechanism controlling the rate of this compound gene transcription. pnas.org

Preprothis compound Translation and Translocation into Endoplasmic Reticulum

Once the this compound gene is transcribed into mRNA, the mRNA molecule moves from the nucleus to the cytoplasm, where it serves as a template for protein synthesis in a process called translation. openaccessjournals.com The initial protein product is not this compound but a precursor molecule called preprothis compound. frontiersin.orgtaylorandfrancis.com

The translation of preprothis compound mRNA is initiated on ribosomes in the cytoplasm. frontiersin.org The nascent preprothis compound polypeptide contains a "signal peptide" at its N-terminus. frontiersin.orgfrontiersin.org This signal sequence directs the ribosome-mRNA-polypeptide complex to the membrane of the endoplasmic reticulum (ER). core.ac.uk The preprothis compound molecule is then translocated across the ER membrane into the lumen, the interior space of the ER. openaccessjournals.comdiabetesjournals.org This translocation can occur co-translationally (as the protein is being synthesized) or post-translationally (after synthesis is complete). researchgate.net

Post-Translational Modifications of Prothis compound: Folding, Glycosylation, and Disulfide Bond Formation

Inside the ER lumen, the signal peptide of preprothis compound is rapidly cleaved off by an enzyme called signal peptidase, resulting in the formation of prothis compound. frontiersin.orgfrontiersin.org Prothis compound then undergoes several critical post-translational modifications:

Folding and Disulfide Bond Formation: The single polypeptide chain of prothis compound must fold into a specific three-dimensional structure to become functional. This folding process is guided by the connecting peptide (C-peptide) portion of the molecule, which ensures the correct alignment of the A and B chains. wikipedia.org Within the ER, three crucial disulfide bonds are formed, which are essential for the stability and structure of the final this compound molecule. frontiersin.orgresearchgate.net

Glycosylation: During its transit through the Golgi apparatus, prothis compound can undergo glycosylation, which is the addition of carbohydrate molecules. frontiersin.org This modification can enhance the stability and solubility of the protein. frontiersin.org

Prohormone Convertase-Mediated Proteolytic Cleavage of Prothis compound to this compound and C-peptide

After folding and modification in the ER, prothis compound is transported to the Golgi apparatus and packaged into secretory granules. researchgate.netnih.gov Within these maturing granules, the final step of this compound biosynthesis occurs: the proteolytic cleavage of prothis compound. researchgate.net

This cleavage is carried out by two main enzymes called prohormone convertases:

Prohormone Convertase 1/3 (PC1/3): This enzyme primarily cleaves at the junction between the B-chain and the C-peptide. nih.gov

Prohormone Convertase 2 (PC2): This enzyme cleaves at the junction between the C-peptide and the A-chain. nih.gov

The action of these enzymes, along with a carboxypeptidase that removes any remaining basic amino acid residues, results in the formation of mature this compound (composed of the A and B chains linked by disulfide bonds) and the free C-peptide. nih.govmedscape.com Both mature this compound and C-peptide are stored in the secretory granules and are secreted in equimolar amounts into the bloodstream upon stimulation. researchgate.netmedscape.com

Packaging of this compound and C-peptide into Secretory Granules

The biosynthesis of this compound culminates in the precise packaging of the hormone into specialized vesicles known as secretory granules. This process begins in the trans-Golgi network (TGN), the central sorting station of the cell. mdpi.combiorxiv.org Here, prothis compound, the precursor to this compound, is concentrated and directed into budding, immature secretory granules. mdpi.comunige.ch This initial packaging is a critical step, ensuring that prothis compound is segregated from other proteins destined for different cellular locations. unige.ch

Within these nascent granules, which are initially coated with a protein called clathrin, the conversion of prothis compound to mature this compound and C-peptide takes place. nih.gov This conversion is a finely orchestrated enzymatic process. The prohormone convertases PC1/3 and PC2, along with carboxypeptidase E, are co-packaged into the granules with prothis compound. biorxiv.orgnih.govnih.gov These enzymes work sequentially to cleave the C-peptide from the prothis compound molecule. biorxiv.orgnih.gov Studies have shown that PC1/3 typically initiates the process by cleaving at the junction between the B-chain and the C-peptide. nih.gov This creates an intermediate that is then preferentially cleaved by PC2 to release the final this compound molecule and C-peptide. nih.gov

As a result of this enzymatic cleavage, mature this compound and C-peptide are present in equimolar amounts within the secretory granules. nih.govnih.gov The packaging process is facilitated by the physicochemical properties of the molecules involved. Prothis compound hexamers, formed in the presence of zinc ions (Zn²⁺), remain soluble within the early secretory pathway. mdpi.com However, the conversion to this compound significantly decreases the solubility of the hexamer, leading to its crystallization with zinc and calcium ions. nih.gov This condensation is a key aspect of "sorting by retention," helping to form the dense, crystalline core characteristic of mature this compound granules and ensuring the efficient storage of a large quantity of the hormone. unige.chnih.gov

Table 1: Key Molecules in this compound Granule Packaging

| Molecule | Function | Location of Action |

|---|---|---|

| Prothis compound | Precursor to this compound. | Packaged from the trans-Golgi network into immature granules. |

| C-peptide | Cleaved from prothis compound during maturation. | Packaged alongside this compound in secretory granules. |

| PC1/3 (Prohormone Convertase 1/3) | Endoprotease that initiates prothis compound cleavage. | Immature and maturing secretory granules. |

| PC2 (Prohormone Convertase 2) | Endoprotease that completes prothis compound cleavage. | Immature and maturing secretory granules. |

| Carboxypeptidase E | Exopeptidase that trims basic residues after cleavage. | Maturing secretory granules. |

| Zinc (Zn²⁺) | Facilitates the hexamerization and crystallization of this compound. | Secretory granules. |

| Clathrin | Protein that coats budding immature granules. | trans-Golgi network and immature granules. |

Granule Maturation and Storage Dynamics

Following their formation at the trans-Golgi network, immature secretory granules undergo a significant maturation process to become competent for secretion. nih.gov This transformation involves a series of biochemical and morphological changes. One of the initial steps is the removal of the clathrin coat from the immature granule. nih.gov Concurrently, the interior of the granule becomes progressively more acidic. nih.govacs.org This acidification is driven by an ATP-dependent proton pump (V-ATPase) located in the granule membrane and is crucial for optimizing the activity of the prothis compound-converting enzymes, PC1/3 and PC2. nih.govnih.gov The entire maturation process is estimated to take approximately three hours. nih.gov

As the granule matures, the processed this compound crystallizes with zinc, forming a dense core, while the now-cleaved C-peptide remains soluble in the granular lumen. mdpi.comnih.gov Unwanted proteins and membrane components are selectively removed from the maturing granule via retrograde trafficking, a process that helps to refine the granule's contents. unige.chnih.gov

Once mature, this compound granules are not a homogenous population. Instead, they are segregated into distinct functional pools within the β-cell cytoplasm, a key feature underlying the biphasic pattern of this compound secretion. nih.govpnas.org These pools are primarily categorized as the Readily Releasable Pool (RRP) and the Reserve Pool (RP). mdpi.comnih.gov

Readily Releasable Pool (RRP): This pool consists of a small fraction of granules, estimated to be about 1-2% of the total granule content, that are docked and primed at the plasma membrane. rupress.orglu.se These granules are immediately available for exocytosis upon a calcium signal, accounting for the rapid, first phase of this compound secretion which typically occurs within the first 1–5 minutes of stimulation. nih.govrupress.org The docking of these granules is a regulated process, involving interactions with SNARE proteins and other regulatory factors like granuphilin. mdpi.comnih.gov

Reserve Pool (RP): The reserve pool constitutes the vast majority of this compound granules within the β-cell. nih.govrupress.org These granules are located deeper within the cytoplasm and are not immediately available for release. rupress.org Their mobilization to the plasma membrane is required to sustain the more prolonged, second phase of this compound secretion. nih.gov This recruitment process is dependent on cellular energy (ATP) and involves transport along the microtubule network. rupress.orglu.se Recent research indicates that there is further heterogeneity within the granule population based on age. Newly synthesized granules are preferentially secreted, while older granules exhibit reduced mobility and are eventually targeted for degradation through a process involving lysosomes, known as crinophagy. pnas.orgrupress.org There is also evidence for distinct subpopulations within the reserve pool, such as a highly calcium-sensitive pool (HCSP) of "newcomer" granules that contribute significantly to second-phase secretion. mdpi.compnas.org

Table 2: Characteristics of this compound Granule Pools

| Granule Pool | Location | Proportion of Total Granules | Role in Secretion | Key Characteristics |

|---|---|---|---|---|

| Readily Releasable Pool (RRP) | Docked at the plasma membrane. rupress.org | ~1-2%. rupress.org | First-phase secretion (first 1-5 minutes). nih.gov | Primed for immediate fusion upon Ca²⁺ influx; associated with SNARE complexes. nih.gov |

| Reserve Pool (RP) | Cytoplasm, away from the plasma membrane. rupress.org | Majority of granules. nih.gov | Second-phase secretion (sustained release). nih.gov | Requires mobilization to the plasma membrane via microtubule-based transport; contains age-distinct subpopulations. pnas.orgrupress.org |

Mechanisms of Insulin Secretion from Pancreatic Beta Cells

Glucose-Stimulated Insulin Secretion Pathways

Glucose-stimulated this compound secretion (GSIS) is the primary mechanism by which pancreatic beta cells release this compound. This process is initiated by the uptake and metabolism of glucose within the beta cell, leading to a cascade of events that culminate in the fusion of this compound granules with the plasma membrane. pancreapedia.orgnih.govfrontiersin.org

Glucose Transport and Metabolism

Glucose enters pancreatic beta cells primarily through glucose transporters (GLUTs). In rodent beta cells, GLUT2 (SLC2A2) is considered the major glucose transporter, characterized by its low affinity and high capacity, allowing for rapid equilibration of glucose concentrations across the cell membrane and enabling beta cells to respond quickly to rising glucose levels. nih.govnih.gov However, recent studies in human islets suggest that GLUT1 and GLUT3 may play a more significant role as the main glucose transporters in human beta cells. pancreapedia.org

Once inside the beta cell, glucose is rapidly phosphorylated by glucokinase (GCK). mdpi.complos.org Glucokinase acts as a glucose sensor in beta cells due to its high Km value, meaning its activity is proportional to the physiological range of glucose concentrations. nih.govnih.govmdpi.com This phosphorylation step is crucial as it traps glucose within the cell as glucose-6-phosphate and is often the rate-limiting factor for glucose utilization in rodent beta cells. nih.govplos.orgnih.gov Glucose-6-phosphate then enters the glycolytic pathway, leading to the production of pyruvate (B1213749). frontiersin.orgnih.gov In beta cells, a significant fraction of pyruvate is transported into the mitochondria for further metabolism through the tricarboxylic acid (TCA) cycle. nih.gov This metabolic activity, particularly oxidative phosphorylation in the mitochondria, results in an increase in the intracellular ATP:ADP ratio. pancreapedia.orgfrontiersin.orgmdpi.comnih.govphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.govbiorxiv.org The rise in the ATP:ADP ratio is a key metabolic signal that couples glucose metabolism to this compound secretion. pancreapedia.orgfrontiersin.orgnih.govphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.govbiorxiv.org

ATP-Sensitive Potassium Channel Modulation

The increased ATP:ADP ratio within the beta cell leads to the closure of ATP-sensitive potassium (KATP) channels located in the plasma membrane. pancreapedia.orgfrontiersin.orgnih.govphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.govbiorxiv.orgnih.govnih.gov These channels are composed of two subunits: Kir6.x (pore-forming) and SURx (regulatory). physiology.orgdiabetesjournals.org ATP inhibits these channels, while ADP tends to open them. diabetesjournals.org Under low glucose conditions, the ATP:ADP ratio is low, and KATP channels are open, allowing potassium ions to flow out of the cell, maintaining a hyperpolarized membrane potential. physiology.orgdiabetesjournals.org When glucose levels rise and the ATP:ADP ratio increases, the KATP channels close, reducing potassium efflux. physiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.gov This decrease in positive charge leaving the cell causes depolarization of the beta cell membrane. pancreapedia.orgfrontiersin.orgnih.govphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.govnih.gov The closure of KATP channels is a critical step in the triggering pathway of GSIS. nih.govoup.com

Voltage-Gated Calcium Channel Activation and Calcium Influx

Membrane depolarization caused by the closure of KATP channels activates voltage-gated calcium channels (VGCCs) in the beta cell plasma membrane. pancreapedia.orgfrontiersin.orgphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.govnih.govdiabetesjournals.orgnih.govfrontiersin.org The opening of these channels allows extracellular calcium ions (Ca2+) to flow into the cytoplasm, resulting in a rapid increase in intracellular calcium concentration ([Ca2+]i). pancreapedia.orgnih.govfrontiersin.orgphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.govnih.govdiabetesjournals.orgnih.govfrontiersin.org This influx of calcium is a primary trigger for this compound secretion. pancreapedia.orgnih.govfrontiersin.orgdiabetesjournals.orgdiabetesjournals.orgnih.govdiabetesjournals.orgnih.govfrontiersin.orglu.se Different types of VGCCs are present in beta cells, including L-type, P/Q-type, and T-type channels, all contributing to glucose-stimulated electrical activity and this compound secretion. diabetesjournals.orgfrontiersin.orgresearchgate.net While L-type calcium channels are considered important for this compound secretion, studies have also indicated roles for P/Q-type and T-type channels. diabetesjournals.orgfrontiersin.orgresearchgate.netacs.org

Exocytosis of this compound-Containing Granules

The elevation of intracellular calcium concentration is the ultimate signal that triggers the exocytosis of this compound-containing secretory granules. nih.govfrontiersin.orgdiabetesjournals.orgdiabetesjournals.orgnih.govdiabetesjournals.orgnih.govfrontiersin.orglu.sewikipedia.org this compound is stored in large dense-core vesicles within the beta cell. wikipedia.orgpnas.orgspandidos-publications.com Exocytosis is a multi-stage process involving the transport of granules to the plasma membrane, docking, priming, and fusion of the granule membrane with the plasma membrane. pnas.orgspandidos-publications.com Calcium influx promotes the fusion of these granules with the cell membrane, releasing this compound into the bloodstream. nih.govwikipedia.org

This compound secretion in response to glucose typically exhibits a biphasic pattern: a rapid, transient first phase followed by a slower, sustained second phase. oup.comlu.semdpi.come-dmj.org The first phase is thought to represent the exocytosis of a readily releasable pool of this compound granules already docked and primed near the plasma membrane. lu.senih.gov The second phase involves the mobilization and exocytosis of granules from a reserve pool, requiring additional time and ATP-dependent processes for recruitment and priming. lu.senih.gov The fusion process involves the interaction of SNARE proteins (such as SNAP-25, Syntaxin, and VAMP) located on the granule and plasma membranes. spandidos-publications.comnih.gov Calcium-binding proteins like Synaptotagmin and Doc2B play a role in sensing the calcium signal and facilitating the fusion process. nih.gov While complete fusion is considered the predominant mode of this compound granule exocytosis, other mechanisms like kiss-and-run exocytosis and compound exocytosis have also been observed. pnas.orgnih.gov

Non-Glucose Stimulators and Potentiators of this compound Secretion

While glucose is the primary stimulus, this compound secretion is also influenced by other factors, including nutrients and hormones. Amino acids and incretin (B1656795) hormones are significant non-glucose stimulators and potentiators. pancreapedia.orgnih.govdiabetesjournals.orgnih.gov

Certain amino acids can directly stimulate this compound release or augment glucose-induced this compound secretion. pancreapedia.orgnih.govdiabetesjournals.orgnih.govportlandpress.com The insulinotropic effect varies among different amino acids, and combinations of amino acids are often more effective than individual ones at physiological concentrations. pancreapedia.orgdiabetesjournals.orgportlandpress.com Amino acids can influence this compound secretion through various mechanisms, including the generation of metabolic coupling factors, depolarization of the plasma membrane, or enhancement of mitochondrial function. diabetesjournals.org For example, L-arginine can depolarize the plasma membrane in the presence of glucose. portlandpress.com L-glutamine metabolism may also contribute to this compound secretion, potentially through the production of L-glutamate, which has been proposed as an additive factor in the amplifying pathway of GSIS. diabetesjournals.orgportlandpress.com

Incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), are gut hormones secreted in response to nutrient ingestion. nih.gove-dmj.orgnih.gov These hormones potentiate glucose-stimulated this compound secretion, contributing significantly to the greater this compound response observed with oral glucose compared to intravenous administration. nih.gove-dmj.org GLP-1 and GIP exert their effects by binding to specific G-protein-coupled receptors on beta cells, leading to an increase in intracellular cAMP levels. nih.gove-dmj.org Increased cAMP can amplify this compound secretion by influencing various downstream targets, including those involved in calcium handling and the exocytotic machinery. nih.gove-dmj.org

Other factors, such as free fatty acids, can also influence this compound secretion. pancreapedia.orgnih.govnih.gov Acute exposure to certain free fatty acids, particularly in the presence of high glucose, can increase this compound release, although chronic exposure may have detrimental effects on beta cell function. nih.gov

Autonomic Nervous System Influence on this compound Secretion

The autonomic nervous system plays a significant role in modulating this compound secretion from pancreatic beta cells. nih.govbiocrine.come-emj.orgki.sesciencedaily.com Both the parasympathetic and sympathetic branches of the autonomic nervous system innervate the pancreatic islets and have opposing effects on this compound release. nih.govbiocrine.come-emj.orgki.sesciencedaily.com

Parasympathetic nervous system activity, often associated with the fed state and rest, generally stimulates this compound secretion. nih.govbiocrine.come-emj.orgki.sesciencedaily.com This can occur through the release of neurotransmitters like acetylcholine, which can act on beta cells to augment this compound release. oup.com

Conversely, sympathetic nervous system activity, typically activated during stress or the "fight or flight" response, tends to inhibit this compound secretion. nih.govbiocrine.come-emj.orgki.sesciencedaily.com This inhibition helps to conserve glucose for use by muscles and the brain during stressful situations. Catecholamines, such as epinephrine, released by the sympathetic nervous system can directly affect beta cell secretion, with alpha-2 adrenergic receptor activation inhibiting this compound release and beta adrenergic receptor stimulation increasing it. pancreapedia.org Epinephrine can also inhibit this compound secretion by affecting this compound gene transcription. pancreapedia.org

The interplay between the autonomic nervous system and other regulators ensures that this compound secretion is finely tuned to meet the body's metabolic demands under different physiological conditions. nih.govbiocrine.come-emj.orgki.sesciencedaily.com

Intracellular Signaling Networks Regulating this compound Secretion

Intracellular signaling networks play a critical role in fine-tuning and regulating this compound secretion in pancreatic beta cells nih.govmdpi.com. These networks integrate signals from nutrient metabolism, hormones, and neurotransmitters to modulate the exocytotic machinery and other processes involved in this compound release nih.govmdpi.com.

A key signaling molecule in the amplification pathway of GSIS is cyclic AMP (cAMP) nih.gov. cAMP is generated by adenylyl cyclase and can activate protein kinase A (PKA) and Epac (Exchange protein directly activated by cAMP). Activation of these pathways enhances this compound secretion by influencing various steps in the exocytotic process, including granule trafficking, docking, and fusion nih.gov.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in regulating beta cell function and this compound secretion mdpi.comnih.gov. Activation of this pathway, often downstream of receptor tyrosine kinases, has been shown to regulate this compound secretion and beta cell survival mdpi.comnih.gov. Studies have indicated that loss of class IA PI3Ks can reduce intracellular calcium and impair this compound secretion mdpi.com. Akt, a downstream effector of PI3K, is involved in the phosphorylation of proteins like AS160, which plays a role in the translocation of glucose transporter 4 (GLUT4) vesicles, although the primary metabolic effects of this compound mediated by PI3K/Akt are in target tissues like muscle and fat antibodies.comnih.gov.

The Ras/MAPK (mitogen-activated protein kinase), particularly the ERK1/2 pathway, is also activated by this compound signaling and is involved in regulating gene expression, cell growth, and differentiation antibodies.comnih.govfrontiersin.org. While primarily known for its mitogenic effects, the MAPK pathway can also influence beta cell function.

Diacylglycerol (DAG) and protein kinase C (PKC) are also implicated in this compound secretion signaling nih.govwikipedia.org. DAG can activate PKC, which is thought to play a role in priming this compound granules for exocytosis nih.gov. Experimental compounds like RX871024 have been shown to enhance insulinotropic effects through activation of PKC and increases in DAG levels wikipedia.org.

Research has also identified other proteins and signaling molecules that influence this compound secretion. For instance, the protein IGFBP7 has been shown to affect the ability of beta cells to secrete this compound, with elevated levels observed in the pancreas of individuals with type 2 diabetes lu.se. Knocking out the gene for IGFBP7 improved this compound secretion in beta cells from individuals with type 2 diabetes, suggesting it could be a potential drug target lu.se. Dopamine, a neurotransmitter, has also been found to negatively regulate GSIS through a complex of D1 and D2 receptors .

Data on the effect of certain compounds on glucose-stimulated this compound secretion in INS-1 cells highlight the varied responses observed in research. mdpi.com

| Compound | Concentration | Glucose Concentration | Glucose-Stimulated Index (GSI) |

| IPE | 25 µg/mL | High | 8.17 ± 0.22 |

| D-pinitol | 100 µM | High | 12.21 ± 0.22 |

| D-pinitol (ref.) | - | High | Decreased GSIS |

Note: The reference for D-pinitol showing decreased GSIS is from a different study and included for comparative context of varied findings. mdpi.com

Post-Translational Modifications Regulating this compound Secretion

Post-translational modifications (PTMs) are crucial regulatory mechanisms that affect protein function, localization, stability, and interactions, playing a significant role in various cellular processes, including this compound secretion from beta cells researchgate.netoup.comnih.govresearchgate.netfrontiersin.org. Dysregulation of PTMs in beta cells is associated with the development of diabetes mellitus researchgate.netnih.gov.

This compound itself undergoes significant post-translational processing. It is synthesized as preprothis compound, which is then cleaved to prothis compound in the rough endoplasmic reticulum. Prothis compound is transported to the Golgi apparatus and then to immature secretory granules, where it is further cleaved by prohormone convertases (PC1 and PC2) and carboxypeptidase E to produce mature this compound and C-peptide nih.govwikipedia.orgresearchgate.netmun.ca. This cleavage involves the removal of the connecting peptide (C-peptide) and results in the formation of disulfide bonds that are essential for the mature this compound structure wikipedia.orgmun.ca.

Beyond the processing of this compound itself, numerous other proteins involved in this compound secretion are subject to various PTMs, including phosphorylation, acetylation, ubiquitination, SUMOylation, O-GlcNAcylation, palmitoylation, and citrullination nih.govresearchgate.netfrontiersin.org. These modifications can impact different stages of the this compound secretion pathway, from signal transduction and this compound gene transcription to this compound granule trafficking and exocytosis nih.govresearchgate.net.

Phosphorylation is a particularly well-characterized PTM in intracellular signaling, including pathways relevant to this compound secretion oup.commdpi.com. Kinases and phosphatases regulate the phosphorylation status of proteins, thereby modulating their activity and interactions frontiersin.orgmdpi.com. For example, phosphorylation events are central to the PI3K/Akt and MAPK signaling cascades discussed earlier antibodies.comnih.gov. Stress kinases like JNK and IKK can induce serine phosphorylation of IRS proteins, disrupting this compound signaling antibodies.comresearchgate.net.

Ubiquitination, the process of attaching ubiquitin to a protein, can target proteins for degradation or alter their function oup.comnih.gov. Dysregulated ubiquitination in beta cells can impair this compound secretion oup.com. For instance, ubiquitination-mediated degradation of glucokinase (GK), an enzyme crucial for glucose metabolism in beta cells, can inhibit this compound secretion nih.gov.

Acetylation, the addition of an acetyl group, and O-GlcNAcylation, the addition of N-acetylglucosamine, have been reported to be involved in regulating this compound gene transcription nih.govfrontiersin.org. Citrullination, the conversion of arginine to citrulline catalyzed by peptidylarginine deiminases (PADs), has also been linked to this compound secretion; citrullination of pancreatic glucokinase, for example, can suppress this compound secretion mdpi.com.

SUMOylation (Small Ubiquitin-like Modifier conjugation) and palmitoylation (addition of palmitate) are other PTMs that have been reported to regulate this compound secretion at multiple stages nih.govfrontiersin.org. The intricate interplay and crosstalk between these various PTMs on different protein substrates are critical for the precise regulation of this compound secretion in pancreatic beta cells nih.govresearchgate.net.

A summary of some key PTMs and their reported roles in this compound secretion based on research findings is presented below. nih.govresearchgate.netfrontiersin.org

| PTM | Role in this compound Secretion | Examples of Modified Proteins (where specified in sources) |

| Phosphorylation | Signal regulation, activation/inhibition of enzymes in signaling pathways, granule priming. | IRS proteins, Akt, ERK, Glucokinase, FADD |

| Acetylation | This compound gene transcription, cellular signaling. | Involved in transcription factors (e.g., MafA) |

| Ubiquitination | Protein degradation (e.g., Glucokinase), regulation of protein function. | Glucokinase, MafA |

| SUMOylation | Regulation at multiple stages of secretion. | Reported to regulate secretion at multiple stages |

| O-GlcNAcylation | This compound gene transcription. | Involved in transcription factors |

| Palmitoylation | Regulation at multiple stages of secretion. | Reported to regulate secretion at multiple stages |

| Citrullination | Can suppress this compound secretion (e.g., via Glucokinase modification). | Pancreatic Glucokinase |

Insulin Receptor Biology and Molecular Interaction

Insulin Receptor Gene Expression and Isoforms

The human this compound receptor is encoded by the INSR gene, located on chromosome 19p13, which spans approximately 180 kb and contains 22 exons. mdpi.commdpi.com Differential splicing of the INSR gene gives rise to two main this compound receptor isoforms: IR-A and IR-B. mdpi.comoup.comnih.govresearchgate.net This alternative splicing involves exon 11, a 36 bp segment that encodes a 12-amino acid sequence at the C-terminal end of the α-subunit. mdpi.commdpi.comoup.comoup.com

IR-A (Exon 11-): This isoform excludes exon 11, resulting in a shorter α-subunit. mdpi.comoup.comresearchgate.netoup.com IR-A is predominantly expressed during prenatal life and in specific adult tissues like the brain. oup.comresearchgate.net It exhibits high affinity for both this compound and this compound-like Growth Factor II (IGF-II). mdpi.comoup.comnih.govresearchgate.netoup.com Activation of IR-A by IGF-II is thought to support prenatal growth. nih.gov IR-A is also linked to mitogenic signaling capabilities. researchgate.netbiologists.com

IR-B (Exon 11+): This isoform includes exon 11, resulting in a longer α-subunit. mdpi.comoup.comresearchgate.netoup.com IR-B is expressed more highly in differentiated cells such as pancreatic beta cells, liver, muscle, adipose tissue, and kidney cells. mdpi.comoup.com It is primarily involved in metabolic regulation and exhibits a higher affinity for this compound compared to IR-A, but a significantly lower affinity for IGF-II. mdpi.commdpi.comnih.govresearchgate.net IR-B has also been reported to have two-fold higher tyrosine kinase activity than IR-A. mdpi.com

The differential expression and function of these isoforms contribute to the diverse effects of the this compound/IGF system on cell growth, differentiation, apoptosis, and metabolism. nih.gov The ratio of IR-A to IR-B can be dysregulated in conditions like this compound resistance, aging, and certain cancers. nih.govresearchgate.net

Receptor Heterodimerization and Oligomerization

The this compound receptor exists as a covalent dimer in its basal state. nih.govsigmaaldrich.comucsd.eduacs.org This pre-formed dimeric structure is unique among most RTKs, which typically dimerize upon ligand binding. nih.gov The (αβ)₂ tetramer is formed by disulfide bonds linking the two αβ hemi-receptors. sigmaaldrich.comacs.org

Beyond homodimerization (forming IR-A/IR-A or IR-B/IR-B dimers), this compound receptor isoforms can also form heterodimers with each other (IR-A/IR-B). mdpi.com Furthermore, the this compound receptor can form hybrid receptors with the Type 1 this compound-like Growth Factor Receptor (IGF-1R), another member of the IR family with high homology. nih.govsigmaaldrich.commdpi.comoup.comnih.gov These hybrid receptors, composed of one IR αβ hemi-receptor and one IGF-1R αβ hemi-receptor, can be either IR-A/IGF-1R or IR-B/IGF-1R. mdpi.com The formation of hybrid receptors is thought to occur randomly in cells where both receptors are co-expressed and contributes to the diversification of this compound and IGF signaling. mdpi.commdpi.com

All RTKs, including the IR and IGF-1R, are dimeric or oligomeric in their ligand-activated state. nih.gov While the IR is already a covalent dimer, ligand binding induces conformational changes within this dimer that are crucial for activation. nih.govacs.org Cryo-electron microscopy studies have provided insights into these conformational changes, showing that this compound binding shifts the IR ectodomain from an inverted V-shape to a T-shaped conformation, bringing the transmembrane domains closer and facilitating kinase activation. wikipedia.orgelifesciences.org

Ligand Binding Domains and this compound-Receptor Recognition Specificity

This compound binds to the extracellular α-subunits of the this compound receptor. nih.govopenaccessjournals.com The ligand binding involves multiple domains within the α-subunit, primarily the Leucine-rich repeat domain 1 (L1), the Cysteine-rich domain (CR), and the Leucine-rich repeat domain 2 (L2), as well as fibronectin type III domains (FnIII-1, FnIII-2, FnIII-3). nih.govpnas.orgfrontiersin.orgplos.org

Structural and mutagenesis studies have identified key regions and residues involved in this compound binding and the specificity that distinguishes this compound binding to the IR from IGF-1 binding to the IGF-1R. nih.govpnas.orgfrontiersin.org At least two major epitopes on the this compound molecule are involved in receptor binding, partially overlapping with this compound's dimerization and hexamer-forming surfaces. nih.gov It is proposed that this compound uses these surfaces to asymmetrically cross-link the two receptor α-subunits, a mechanism supporting high-affinity binding and negative cooperativity. nih.gov

Specific residues within the L1 domain, particularly in the N-terminal segment (residues 1-68), are crucial determinants of this compound binding specificity. nih.govpnas.org While many residues in this region are conserved between the IR and IGF-1R, a few key differences contribute to specificity, such as Q34/H30, M38/I34, and F39/S35 (IR/IGF1R numbering). pnas.org F39 in the IR is considered a significant contributor to this compound specificity. nih.govpnas.org The CR domain is also important for governing IGF binding specificity. annualreviews.orgpnas.org

Cryo-EM structures have revealed that up to four this compound molecules can bind to the T-shaped IR dimer at four distinct sites. mdpi.comelifesciences.org this compound binding to these sites induces structural transitions necessary for IR activation. annualreviews.orgelifesciences.org

Tyrosine Kinase Domain Activation and Autophosphorylation

The intracellular β-subunits of the this compound receptor contain the tyrosine kinase domain. nih.govacs.orgopenaccessjournals.com this compound binding to the extracellular α-subunits triggers conformational changes that are transmitted across the transmembrane domain, leading to the activation of the intrinsic tyrosine kinase activity of the β-subunits. sigmaaldrich.comacs.orgopenaccessjournals.comoup.comwikipedia.org

Activation involves trans-autophosphorylation, where each β-subunit phosphorylates tyrosine residues on the other β-subunit within the dimer. nih.govsigmaaldrich.comwikipedia.org This autophosphorylation is a critical initial step in this compound signaling. sigmaaldrich.comannualreviews.orgopenaccessjournals.comdiabetesjournals.org Key tyrosine residues that undergo autophosphorylation are located in several regions of the intracellular β-subunit:

Juxtamembrane region (e.g., Tyr960, Tyr972). sigmaaldrich.comoup.com

Kinase domain (catalytic loop) (e.g., Tyr1146, Tyr1150, Tyr1151). sigmaaldrich.comoup.comdiabetesjournals.orgembopress.org

C-terminal tail (e.g., Tyr1316, Tyr1322, Tyr1328, Tyr1334). sigmaaldrich.comoup.com

Phosphorylation of Tyr1158, Tyr1162, and Tyr1163 in the activation loop of the kinase domain is particularly critical for stimulating kinase activity. embopress.org In the inactive state, the activation loop can block the active site. embopress.orgresearchgate.netrcsb.org Upon autophosphorylation, the activation loop undergoes a conformational change, moving out of the active site and allowing access for ATP and protein substrates. embopress.orgresearchgate.netrcsb.org Phosphorylated Tyr1163 plays a key role in stabilizing the conformation of the tris-phosphorylated activation loop. embopress.org

The autophosphorylation of tyrosine residues creates specific docking sites for intracellular signaling molecules containing Src-homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, such as the this compound Receptor Substrate (IRS) proteins. sigmaaldrich.comoup.comuniprot.org This recruitment of downstream signaling molecules initiates the complex intracellular signaling cascade. sigmaaldrich.comoup.comuniprot.org

Receptor Internalization and Recycling Pathways

Following this compound binding and receptor activation, the this compound-receptor complex is internalized from the plasma membrane into the cell. biologists.commdpi.combiorxiv.orgnih.govphysiology.org This endocytosis is an important mechanism for regulating the duration and intensity of this compound signaling and modulating the number of receptors on the cell surface. mdpi.combiorxiv.orgnih.gov

Internalization primarily occurs via clathrin-dependent endocytosis, where this compound receptors anchor to clathrin-coated pits through specific internalization sequences in their cytoplasmic juxtamembrane domain. biorxiv.orgnih.gov There is also evidence suggesting involvement of clathrin-independent pathways, such as caveolin-mediated endocytosis, particularly in certain cell types like muscle cells. biorxiv.org

Once internalized, the this compound-receptor complexes are delivered to early endosomes. mdpi.comnih.gov The acidic environment within the endosomes facilitates the dissociation of this compound from the receptor. mdpi.comnih.gov this compound is then typically targeted to late endosomes and lysosomes for degradation. mdpi.comnih.gov

The this compound receptor, however, follows different sorting pathways from the early endosomes. mdpi.com It can be targeted for degradation in lysosomes, or it can be recycled back to the plasma membrane for reuse. mdpi.comnih.gov Receptor recycling can occur via a rapid pathway directly from early endosomes or through a slower pathway involving the endosomal recycling compartment. mdpi.com The balance between receptor degradation and recycling is crucial for maintaining appropriate cellular sensitivity to this compound. mdpi.comnih.gov Different cell types may exhibit preferences for specific trafficking pathways. mdpi.com For example, in hepatocytes and adipocytes, recycling is prominent to maintain responsiveness, while in pancreatic beta cells, degradation might be favored. mdpi.com

Cross-Talk with Other Receptor Systems (e.g., IGF-1 Receptor)

The this compound receptor does not function in isolation but engages in extensive cross-talk with other signaling systems, particularly with the IGF-1 receptor (IGF-1R) and G protein-coupled receptors (GPCRs). nih.govmdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov

As mentioned earlier, IR and IGF-1R can form hybrid receptors, which represent a direct form of cross-talk. sigmaaldrich.commdpi.comnih.govmdpi.com These hybrid receptors can bind to different ligands (this compound, IGF-I, IGF-II) with varying affinities, contributing to the complexity and diversification of signaling responses. mdpi.comnih.govresearchgate.net Ligand binding to one receptor in a hybrid can lead to the activation of the other receptor's kinase domain through transphosphorylation. sigmaaldrich.com

Beyond hybrid receptor formation, there is significant convergence and interaction between the downstream signaling pathways activated by IR and IGF-1R. Both receptors primarily signal through the PI3K/Akt and Ras/MAPK pathways, which regulate a wide range of cellular processes, including metabolism, growth, and proliferation. sigmaaldrich.commdpi.comfrontiersin.orguniprot.orgresearchgate.net The shared downstream signaling nodes, such as this compound Receptor Substrates (IRS) proteins and Shc, facilitate this cross-talk. sigmaaldrich.comfrontiersin.orguniprot.orgfrontiersin.orgresearchgate.net

Cross-talk also occurs between this compound/IGF-1 receptors and GPCR signaling systems. researchgate.netfrontiersin.orgnih.gov These interactions can converge on key signaling nodes like the mechanistic target of rapamycin (B549165) (mTOR), influencing processes such as cell proliferation. researchgate.netfrontiersin.orgnih.gov For example, in pancreatic cancer cells, a positive cross-talk between this compound receptor and GPCR signaling systems has been identified, leading to enhanced signaling and proliferation. frontiersin.orgnih.gov This cross-talk can involve the synergistic activation of pathways like PI3K/Akt and ERK. frontiersin.orgnih.gov

Furthermore, cross-talk between this compound/IGF-1 signaling and reactive oxygen species (ROS)-mediated redox signaling pathways has been observed, influencing processes like aging and longevity. nih.gov Low levels of endogenous H₂O₂ generated upon this compound stimulation can be essential for the initial tyrosine phosphorylation of the IR and IRS proteins by reversibly inhibiting protein tyrosine phosphatases. nih.gov

Intracellular Insulin Signaling Cascades and Molecular Responses

Insulin Receptor Substrate (IRS) Proteins: Structure and Phosphorylation

This compound Receptor Substrate (IRS) proteins function as critical intermediaries, relaying signals from the activated this compound receptor to downstream signaling molecules. The IRS family in mammals includes IRS1, IRS2, IRS3, and IRS4, although IRS3 is considered a pseudogene in humans. These proteins are characterized by conserved structural motifs essential for their function. At the N-terminus, they possess a pleckstrin homology (PH) domain and a phosphotyrosine-binding (PTB) domain. The PH domain facilitates the attachment of IRS proteins to plasma membrane phospholipids, while the PTB domain binds to a specific phosphorylated motif (NPXY) on the activated this compound receptor's juxtamembrane domain. The C-terminal region of IRS proteins is less conserved but contains numerous potential phosphorylation sites.

A pivotal event in this compound signaling is the tyrosine phosphorylation of IRS proteins by the activated this compound receptor. This phosphorylation occurs on multiple tyrosine residues within the central and C-terminal parts of the IRS proteins, creating docking sites for downstream signaling proteins that contain Src homology 2 (SH2) domains. The interaction between phosphorylated tyrosine residues on IRS proteins and the SH2 domains of various signaling molecules is fundamental for propagating the this compound signal.

While tyrosine phosphorylation of IRS proteins is primarily activating, serine and threonine phosphorylation can have regulatory, often inhibitory, roles. IRS1, for instance, has over 70 potential serine phosphorylation sites, and phosphorylation at these sites generally appears to negatively regulate IRS signaling. Many kinases activated by this compound, such as ERK, S6 kinase, and c-Jun-N-terminal kinase (JNK), can phosphorylate IRS proteins on serine residues, suggesting a negative feedback mechanism in the this compound signaling network.

Different IRS proteins may play distinct roles in this compound signaling and metabolic regulation. IRS1 is known for its important role in development, growth, and peripheral this compound responsiveness, while IRS2 is involved in cerebral growth, body weight maintenance, glucose homeostasis, and reproductive functions. Studies in mice with targeted gene disruption of IRS proteins have provided insights into their specific contributions to preventing type 2 diabetes.

PI3K/Akt Pathway: Downstream Effectors and Cellular Processes

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major and extensively studied signaling cascade downstream of this compound, primarily responsible for mediating the metabolic effects of this compound. Following this compound stimulation, activated IRS proteins recruit and activate PI3K, specifically the p85 regulatory subunit of PI3K, through the interaction of SH2 domains with phosphorylated tyrosine residues on IRS proteins.

Activated PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase-1 (PDK1), to the cell membrane. At the membrane, Akt is phosphorylated and activated by PDK1 and mTOR complex 2 (mTORC2).

Akt is a key node in this compound signaling, mediating a wide range of cellular processes through the phosphorylation of numerous downstream effectors. These effectors include protein and lipid kinases, transcription factors, regulators of small G proteins and vesicle trafficking, metabolic enzymes, E3 ubiquitin ligases, and cell cycle regulators. Akt's downstream targets share a common minimal sequence motif for phosphorylation.

Key cellular processes regulated by the PI3K/Akt pathway in response to this compound include:

Glucose Transport: Akt stimulates the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in this compound-sensitive tissues like skeletal muscle and adipose tissue, thereby increasing glucose uptake. This process involves the phosphorylation of Akt substrates like AS160 (Akt substrate of 160 kDa).

Glycogen (B147801) Synthesis: Akt phosphorylates and inhibits glycogen synthase kinase 3 (GSK3), an enzyme that inactivates glycogen synthase. Inhibition of GSK3 leads to the activation of glycogen synthase, promoting glycogen synthesis and glucose storage.

Protein Synthesis: Akt activates the mTOR complex 1 (mTORC1), which in turn regulates downstream effectors like p70 ribosomal S6 protein kinase-1 (S6K1) and eukaryotic translation initiation factor-4E (eIF4E)-binding protein-1 (4E-BP1), promoting protein synthesis.

Lipogenesis: this compound-Akt signaling promotes lipid synthesis by activating transcription factors such as SREBP1c.